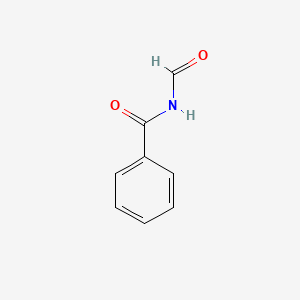

N-Formylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

4252-31-7 |

|---|---|

Molecular Formula |

C8H7NO2 |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

N-formylbenzamide |

InChI |

InChI=1S/C8H7NO2/c10-6-9-8(11)7-4-2-1-3-5-7/h1-6H,(H,9,10,11) |

InChI Key |

QHUSAWABXWPYLB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC=O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC=O |

Other CAS No. |

4252-31-7 |

Synonyms |

N-formylbenzamide |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

N-Formylbenzamide exhibits a range of biological activities that make it a candidate for further investigation in medicinal chemistry:

- Antimicrobial Activity : Research indicates that this compound and its derivatives demonstrate significant antimicrobial properties against various pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt cellular functions in microorganisms .

- Antiparasitic Properties : Studies have shown that this compound derivatives can effectively target kinetoplastid parasites, such as Trypanosoma brucei, which causes African sleeping sickness. The mechanism involves the disruption of kinetoplast DNA function, leading to the death of the parasite .

- Protein Interaction Modulation : this compound has been explored for its potential to modulate protein-protein interactions. This property is particularly relevant in drug discovery, where targeting specific protein complexes can lead to novel therapeutic strategies for diseases such as cancer and autoimmune disorders .

Antiparasitic Activity Against Trypanosoma brucei

A study investigated the efficacy of this compound derivatives against Trypanosoma brucei. The lead compound demonstrated an EC50 value of 0.83 µM against bloodstream forms of the parasite, indicating potent antiparasitic activity. The mechanism was linked to the compound's ability to displace essential proteins from DNA binding sites, disrupting vital cellular processes .

Antimicrobial Efficacy

In another study, this compound was tested against a panel of bacterial strains. Results showed that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL for several strains, showcasing its potential as a therapeutic agent in treating bacterial infections .

Data Tables

The following tables summarize key findings related to the applications of this compound.

| Application Area | Activity | EC50/MIC Values |

|---|---|---|

| Antiparasitic | Trypanosoma brucei | EC50 = 0.83 µM |

| Antimicrobial | Various bacterial strains | MIC = 1 - 10 µg/mL |

| Protein Interaction Modulation | Stabilization of protein complexes | K_D values < 30 µM |

Chemical Reactions Analysis

Reactivity of N-Formylbenzamides

-

Hydrolysis : N-substituted formamides can undergo hydrolysis to produce a corresponding amine and formate. This reaction is catalyzed by N-substituted formamide deformylase .

-

Transformylation Reactions : N-Formylbenzamide can participate in transformylation reactions, where the formyl group is transferred to another molecule .

-

Reactions with Amines : N-Formylbenzamides are involved in the N-formylation of amines with carbon dioxide and hydrosilane reducing agents, proceeding through various pathways depending on reaction conditions and substrates .

Spectroscopic Data and Characterization

N-Formylbenzamides are characterized using various spectroscopic techniques, including:

-

NMR Spectroscopy : Used to confirm the structure of synthesized N-formylbenzamides .

-

IR Spectroscopy : Utilized to identify the presence of key functional groups .

-

Mass Spectrometry : Employed to determine the molecular mass of the synthesized compounds .

Selected Data

Table 1: Synthesis of N-formylbenzamides by oxidative decarboxylation

| Entry | Ar | S2O82-/equiv | Yield of 2 (%) |

|---|---|---|---|

| 1 | Ph | 1.5 | 30 |

| 2 | Ph | 2.0 | 71 |

| 3 | Ph | 2.5 | 68 |

| 4 | 4-ClC6H4 | 2.0 | 59 |

| 5 | 4-BrC6H4 | 2.0 | 67 |

| 6 | 4-MeC6H4 | 2.0 | 61 |

| 7 | 4-MeOC6H4 | 2.0 | 64 |

| 8 | 3-NO2C6H4 | 2.0 | 68 |

| aYield of isolated product. |

Table 2: Kinetic parameters for N-substituted formamide deformylase

| Reaction | Km (mM) | Vmax (units/mg) | kcat/Km (mM-1 s-1) |

|---|---|---|---|

| Reverse (formate) | 3,010 ± 110 | 33.0 ± 1.0 | 0.011 |

| Reverse | 53.6 ± 0.5 | 22.5 ± 0.2 | 0.411 |

| (benzylamine) | |||

| Forward (NBFA) | 0.075 | 52.7 | 687 |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (e.g., -CHO) : The formyl group in this compound enhances electrophilicity, facilitating nucleophilic acyl substitution. This contrasts with N-methylbenzamide, where the electron-donating methyl group reduces reactivity .

- Electron-Donating Groups (e.g., -OCH₃): Methoxy substituents, as in N-(methoxymethyl)benzamide, improve solubility in non-polar solvents but reduce oxidative stability compared to N-formyl derivatives .

Solubility and Stability

- Lipophilicity : N,N-Dimethylbenzamide exhibits higher lipophilicity than this compound, making it a preferred solvent in hydrophobic reaction systems .

Q & A

Q. How can researchers ensure compliance with safety protocols when handling this compound?

Q. What are the criteria for including this compound data in peer-reviewed publications?

- Methodological Answer :

- Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Limit main text to ≤5 compounds; place additional data in supplementary files .

- Cite primary literature (e.g., Gowda et al., 2003 for synthesis; Thompson et al. for reactivity studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.